Menbutone diolamine
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4.C4H11NO2/c1-19-14-8-6-11(13(16)7-9-15(17)18)10-4-2-3-5-12(10)14;6-3-1-5-2-4-7/h2-6,8H,7,9H2,1H3,(H,17,18);5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBYAEQEGMYBOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)CCC(=O)O.C(CO)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10225343 | |
| Record name | Menbutone diolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10225343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74332-55-1 | |
| Record name | Menbutone diolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074332551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Menbutone diolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10225343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MENBUTONE DIOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F80J3GMVF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Process Chemistry Research for Menbutone Diolamine
Exploration of Novel Reaction Pathways for Diolamine Derivatives
Developing new reaction pathways is crucial for accessing target molecules with improved efficiency and novel structural features. For diolamine derivatives, research focuses on innovative catalytic systems and environmentally friendly methodologies.
Investigation of Catalytic Systems for Enhanced Synthesis Efficiency
Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed under milder conditions with higher yields and selectivities. For the synthesis of diolamines, significant research has been dedicated to identifying and optimizing catalytic systems.
Transition Metal Catalysis: Transition metals, such as palladium (Pd), rhodium (Rh), and copper (Cu), are frequently employed in catalytic transformations leading to amino alcohols and related diolamine structures. For instance, copper-catalyzed asymmetric cross-coupling reactions have been developed for the synthesis of chiral β-amino alcohols, utilizing strategies like radical polar crossover to control stereochemistry westlake.edu.cn. Rhodium-catalyzed additions of α-amido trifluoroborates to carbonyl compounds have also been reported for the convergent, asymmetric synthesis of vicinal amino alcohols rsc.org. Palladium catalysis is also instrumental in C–H amination reactions for the synthesis of 1,3-amino alcohols nih.gov.
Organocatalysis: Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative, aligning with green chemistry principles. Chiral organocatalysts, such as proline derivatives, have been successfully applied in asymmetric aldol (B89426) reactions, which can be a precursor step for diol synthesis nih.govwikipedia.org.
Biocatalysis: Enzymatic cascades are emerging as powerful tools for sustainable synthesis. A two-enzyme cascade has been engineered for the selective conversion of diols to amino alcohols under aqueous conditions at room temperature, demonstrating high selectivity and a green approach rsc.org.
Development of "Green Chemistry" Approaches in Menbutone (B1676202) Diolamine Synthesis
The principles of green chemistry are increasingly integrated into synthetic route development to minimize environmental impact. This includes reducing waste, using less hazardous substances, and employing energy-efficient processes.
Solvent Reduction and Alternative Solvents: Research explores solvent-free reactions or the use of environmentally benign solvents. For example, zeolite catalysts have been used in solvent-less systems for the synthesis of β-amino alcohols, aligning with green chemistry principles scirp.org. Deep eutectic solvents are also being investigated for modifying material surfaces in a green synthesis approach e3s-conferences.org.
Atom Economy and Waste Minimization: Methodologies that maximize atom economy, such as catalytic reactions that produce water as the only byproduct, are favored organic-chemistry.org. The development of efficient catalytic systems that minimize the need for stoichiometric reagents or protecting groups also contributes to greener synthesis.
Renewable Feedstocks: Utilizing biomass-derived diols as starting materials for amino alcohol synthesis is a key aspect of sustainable chemistry rsc.orgmdpi.com.
Stereoselective Synthesis Research
Achieving precise control over the stereochemistry of the synthesized molecule is critical, especially for biologically active compounds. Research focuses on developing methods that yield specific enantiomers or diastereomers.
Asymmetric Catalysis: Chiral catalysts, including transition metal complexes with chiral ligands and chiral organocatalysts, are central to asymmetric synthesis. For instance, copper-catalyzed asymmetric hydroamination has been developed for the enantioselective synthesis of γ-amino alcohols nih.govacs.org. Chromium-catalyzed asymmetric cross-coupling reactions have also enabled the synthesis of chiral β-amino alcohols with controlled stereochemistry westlake.edu.cn.
Diastereoselective Synthesis: Methods that control the relative stereochemistry between multiple chiral centers are also crucial. For example, Rh-catalyzed addition reactions have shown good diastereoselectivity in the synthesis of vicinal amino alcohols rsc.org.
Chiral Ligands and Auxiliaries: The design and application of chiral ligands for metal catalysts, or the use of chiral auxiliaries, are key strategies to induce stereoselectivity in reactions such as additions to carbonyl compounds or C–H functionalizations mit.eduacs.orgmetu.edu.tr.
Optimization of Synthetic Parameters and Scalability for Research Purposes
Once a viable synthetic route is identified, optimizing reaction parameters and ensuring scalability are essential for practical applications. This involves leveraging advanced analytical tools and computational methods.
Process Analytical Technology (PAT) Applications in Synthetic Route Development
Process Analytical Technology (PAT) involves the systematic approach to understanding and controlling manufacturing processes through the measurement of Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs) in real-time.
Real-time Monitoring: PAT tools such as spectroscopy (e.g., FTIR, NIR, Raman, NMR) and chromatography (e.g., UPLC-MS) are integrated into reaction systems to monitor reaction progress, intermediate formation, and product purity in real-time coleparmer.combeilstein-journals.orgrsc.orglongdom.orgnih.govamericanpharmaceuticalreview.comrsc.org. This allows for immediate adjustments to reaction conditions, improving outcomes and reducing development time.
Process Understanding and Optimization: The data generated by PAT facilitates a deeper understanding of reaction kinetics and mechanisms, enabling rapid optimization of parameters like temperature, pressure, reagent addition rates, and catalyst loading beilstein-journals.orgnih.gov. This is particularly valuable in flow chemistry setups, where precise control is paramount rsc.orgresearchgate.net.
Quality by Design (QbD): PAT is a cornerstone of the Quality by Design (QbD) approach, ensuring product quality is built into the process from the outset, rather than relying solely on end-product testing longdom.orgnih.gov.
Computational Chemistry in Predictive Synthesis Design
Computational chemistry offers powerful tools for predicting reaction pathways, designing novel synthetic routes, and optimizing reaction conditions before experimental work begins.
Reaction Pathway Prediction: Techniques like Density Functional Theory (DFT) and molecular dynamics simulations are used to calculate potential energy surfaces, identify transition states, and predict the most favorable reaction pathways and energy barriers catalysis.blognih.govgrnjournal.us. This helps in understanding reaction mechanisms and anticipating potential side reactions.
In Silico Synthesis Design: Computational tools can generate and evaluate potential synthetic routes for target molecules. This involves retrosynthetic analysis, where a target molecule is broken down into simpler precursors, and forward reaction prediction, which forecasts the outcome of specific reactions cecam.orgdrugtargetreview.comnih.govarxiv.orgresearchgate.netnih.govmdpi.com. Machine learning (ML) strategies are increasingly integrated into these predictive models to enhance accuracy and efficiency cecam.orgnih.gov.
Optimization and Screening: Computational methods can screen a vast number of potential reaction conditions or catalysts to identify optimal parameters, thereby reducing the need for extensive experimental trials cecam.orgresearchgate.net. This predictive capability accelerates the discovery and optimization of synthetic methodologies for compounds like Menbutone diolamine.
Mechanistic Investigations of Menbutone Diolamine S Biological Interactions
Elucidation of Molecular and Cellular Pathways
Menbutone (B1676202) is broadly understood to function by stimulating hepato-digestive activity. mdpi.com Its primary action is to increase the secretion of bile, gastric, and pancreatic juices, in some cases by two to five times the baseline levels. ncats.iofrontiersin.org This choleretic and secretagogue effect is the basis for its use in veterinary medicine to treat various digestive disorders. medchemexpress.comnih.gov However, the specific molecular triggers and cellular signaling cascades that initiate these secretory processes have not been fully elucidated in the available research.
Direct modulation of specific enzymes by Menbutone diolamine has not been a subject of detailed in vitro investigation in the available scientific literature. While Menbutone's physiological action leads to an increased secretion of digestive enzymes such as trypsin, pancreatic lipase, pancreatic amylase, and pepsin, this is understood as a downstream consequence of its secretagogue effect on the pancreas and stomach, rather than a direct interaction with these enzymes. google.com There are no available studies that present data on this compound's direct inhibitory or activating effects on specific enzymes, which would typically be determined through enzyme inhibition assays. mdpi.com
Spectroscopic techniques are powerful tools for analyzing the non-covalent interactions between a ligand, such as a drug molecule, and its biological target. nih.gov Methods like fluorescence spectroscopy or surface plasmon resonance can provide insights into binding events and conformational changes. A spectrofluorimetric method has been developed for the quantitative determination of Menbutone itself, measuring its native fluorescence for concentration analysis. researchgate.net However, the application of this or other advanced spectroscopic methods to study the specific interactions between this compound and a protein target has not been documented.
Computational methods such as molecular docking are instrumental in modern drug discovery for predicting the binding conformation and affinity of a small molecule within the active site of a target protein. walisongo.ac.idnih.gov This in silico approach helps to elucidate potential mechanisms of action at a molecular level. A review of the scientific literature indicates that no computational studies, including molecular docking or molecular dynamics simulations, have been published for this compound to predict its binding partners or characterize its interaction energies.
The specific protein-ligand interactions governing the biological activity of this compound are not defined in the current body of research. Understanding these interactions is fundamental to detailing a compound's mechanism of action. While it is presumed that Menbutone interacts with one or more proteins to initiate its secretagogue effects, these protein targets have not been identified, and therefore no characterization of the binding site or the nature of the chemical interactions (e.g., hydrogen bonding, hydrophobic interactions) has been performed.
Receptor Binding Dynamics and Kinetics Research
Cellular Mechanistic Studies
The established mechanism of Menbutone is its function as a choleretic agent, stimulating the secretion of bile from the liver and digestive juices from the pancreas and gastric glands. mdpi.comfrontiersin.orgnih.gov This describes its effect at an organ and systemic level. However, specific studies detailing the cellular mechanisms—such as interactions with specific cell surface receptors, modulation of ion channels involved in secretion, or activation of intracellular second messenger pathways in hepatocytes or pancreatic acinar cells—are not available in the reviewed literature. The precise cellular events that follow administration of this compound and lead to the observed physiological response remain an area for future investigation.
Exploration of Intracellular Signaling Cascade Modulation
The precise intracellular signaling cascades modulated by this compound to exert its choleretic effect have not been extensively elucidated in publicly available research. However, the mechanisms of other choleretic agents, particularly bile acids, have been studied and may offer potential avenues for investigation. It is hypothesized that menbutone, like some bile acids, could influence second messenger systems within hepatocytes.
Research into the choleretic action of bile acids has revealed the involvement of various signaling pathways, including those mediated by cyclic adenosine (B11128) monophosphate (cAMP), protein kinase A (PKA), and protein kinase C (PKC). These pathways can influence the activity of ion pumps and transporters at the canalicular membrane of hepatocytes, thereby modulating bile flow. While direct evidence for this compound's interaction with these specific pathways is lacking, future research may explore whether it activates similar signaling cascades to promote secretion.
Subcellular Localization Research
Detailed studies on the specific subcellular localization of this compound are not widely available. To exert its effects on bile secretion, it is anticipated that menbutone or its active metabolites would primarily localize to hepatocytes, the main functional cells of the liver responsible for bile production.
Investigative methodologies to determine the subcellular distribution of a compound like this compound would typically involve cell fractionation techniques. This process separates cellular components such as the cytosol, mitochondria, microsomes (fragments of the endoplasmic reticulum), and nucleus. Following administration of a labeled form of the compound to an animal model or incubation with isolated hepatocytes, these fractions would be analyzed to quantify the concentration of the compound in each compartment. Such studies would be crucial in identifying the primary sites of action and metabolism of this compound within the cell.
Biotransformation Research Methodologies
The biotransformation of a xenobiotic like this compound is a critical determinant of its pharmacological activity and elimination from the body. Research into its metabolic fate employs a variety of in vivo and in vitro models.
Characterization of Enzymatic Biotransformation Pathways in Research Models
While specific metabolites of menbutone have not been extensively detailed in the available literature, its biotransformation is expected to follow established pathways for drug metabolism, primarily occurring in the liver. These pathways are generally divided into Phase I and Phase II reactions.
Phase I Reactions: These reactions, which include oxidation, reduction, and hydrolysis, are primarily catalyzed by the cytochrome P450 (CYP) family of enzymes located in the endoplasmic reticulum of hepatocytes. Given the chemical structure of menbutone, it is plausible that it undergoes hydroxylation or other oxidative modifications mediated by CYP isoenzymes.
Phase II Reactions: Following Phase I metabolism, the modified compound often undergoes conjugation with endogenous molecules to increase its water solubility and facilitate excretion. Key Phase II enzymes include UDP-glucuronosyltransferases (UGTs), which catalyze glucuronidation, and sulfotransferases (SULTs), which mediate sulfation. It is likely that menbutone or its Phase I metabolites are substrates for these conjugation reactions.
To characterize these pathways, researchers would typically utilize in vitro models such as liver microsomes, which are rich in CYP enzymes, and hepatocytes, which contain a full complement of both Phase I and Phase II enzymes. By incubating menbutone with these systems and analyzing the resulting products using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS), potential metabolites can be identified.
In Vitro Metabolic Stability Assessment Methodologies
The metabolic stability of a compound provides an indication of its susceptibility to metabolism and its potential half-life in the body. In vitro assays are fundamental tools for assessing this stability early in the drug development process.
The primary methodologies for evaluating the in vitro metabolic stability of this compound would involve incubating the compound with liver subcellular fractions (microsomes or S9) or intact hepatocytes. The disappearance of the parent compound over time is monitored by analytical techniques such as LC-MS/MS.
From these experiments, key parameters can be calculated:
In Vitro Half-Life (t½): The time required for 50% of the parent compound to be metabolized.
Intrinsic Clearance (CLint): A measure of the inherent ability of the liver enzymes to metabolize a drug, independent of physiological factors like blood flow.
Advanced Analytical Research Methods for Menbutone Diolamine Studies
Chromatographic Method Development and Validation for Research Applications
Chromatographic techniques are fundamental for separating, identifying, and quantifying Menbutone (B1676202) diolamine and its related compounds. Method development and validation are critical for ensuring reliable research findings.
High-Performance Liquid Chromatography (HPLC) Methodological Refinements
High-Performance Liquid Chromatography (HPLC) has been extensively utilized for the quantification of Menbutone (often referred to as Menbutone or MB) in biological matrices, such as plasma, and in pharmaceutical formulations. Research has focused on optimizing parameters for sensitive and selective analysis.
A validated HPLC method using a reversed-phase C18 column (Xbridge BEH C18, 4.6 × 250 mm, 5 µm) has been reported for Menbutone quantification in sheep plasma mdpi.comdoaj.orgnih.gov. The mobile phase typically consists of a mixture of acetonitrile (B52724) and a monopotassium phosphate (B84403) buffer (1.36 g/L) in a ratio of 49:51 (v/v), delivered at a flow rate of 1.2 mL/min mdpi.comdoaj.orgnih.gov. Detection is commonly performed using a photodiode array detector set at wavelengths of 236 and 297 nm mdpi.comdoaj.orgnih.gov. The mean retention times for Menbutone and its internal standard, sparfloxacin, were reported as 4.5 min and 2.2 min, respectively mdpi.comdoaj.orgnih.gov.
Method Validation Data for Menbutone in Sheep Plasma:
| Parameter | Value | Reference |
| Column | Xbridge BEH C18 (4.6 × 250 mm, 5 µm) | mdpi.comdoaj.orgnih.gov |
| Mobile Phase | Acetonitrile:Monopotassium Phosphate Buffer (49:51, v/v) | mdpi.comdoaj.orgnih.gov |
| Flow Rate | 1.2 mL/min | mdpi.comdoaj.orgnih.gov |
| Detection Wavelengths | 236 nm and 297 nm | mdpi.comdoaj.orgnih.gov |
| Menbutone Retention Time | 4.5 min | mdpi.comdoaj.orgnih.gov |
| Internal Standard (IS) | Sparfloxacin | mdpi.comdoaj.orgnih.gov |
| IS Retention Time | 2.2 min | mdpi.comdoaj.orgnih.gov |
| Linearity Range | 0.2–100 µg/mL | mdpi.comdoaj.orgnih.gov |
| Coefficient of Determination (R²) | ≥ 0.99 | mdpi.comdoaj.orgnih.gov |
| Lower Limit of Quantification (LLOQ) | 0.2 µg/mL | mdpi.comdoaj.orgnih.gov |
| Limit of Detection (LOD) | 0.08 µg/mL | researchgate.net |
| Within-Run Precision | 0.19–8.21% | mdpi.comdoaj.org |
| Within-Run Accuracy | 102.99–119.52% (for LLOQ); 85.17–109.67% (for LOW, MED, HIGH) | mdpi.comdoaj.org |
| Between-Run Precision | 0.28–2.68% | mdpi.com |
| Between-Run Accuracy | 92.91 ± 5.64 to 109.09 ± 5.27% | mdpi.com |
| Recovery | 91.12 ± 9.25% | nih.gov |
| Stability | Demonstrated under various storage conditions | mdpi.comdoaj.org |
Another study employed micellar liquid chromatography (MLC) for Menbutone analysis, utilizing a C18 column with a mobile phase composed of 0.12 M sodium dodecyl sulfate, 8% n-butanol, and 0.3% triethylamine (B128534) in 0.02 M phosphoric acid at pH 6.0. Detection was at 234 nm, with separation achieved in under 4 minutes researchgate.netresearchgate.net. This MLC method demonstrated limits of detection and quantitation of 0.95 and 2.86 ng mL⁻¹, respectively, and was validated according to ICH guidelines researchgate.net.
For the determination of Menbutone residues in swine tissues, RP-HPLC was used with a Shim-pack VP-ODS C18 column. The mobile phase consisted of 0.5% phosphoric acid solution and acetonitrile (45:55, v/v) at a flow rate of 1.0 mL/min, with detection at 235 nm and a column temperature of 30°C benthamdirect.com. This method achieved an LLOQ of 0.02 µg/mL and linearity up to 12 µg/mL (r² > 0.9999) benthamdirect.com.
Mass Spectrometry (MS) Techniques in Metabolite Identification for Research
Mass Spectrometry (MS), particularly when coupled with chromatography (LC-MS), is a powerful tool for identifying drug metabolites. While specific studies detailing Menbutone diolamine metabolites using MS were not directly found, general principles of MS in metabolite identification are applicable. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are crucial for determining the elemental composition and structural elucidation of metabolites by analyzing fragmentation patterns and accurate mass measurements ijpras.comlcms.cz.
In drug discovery, LC-MS/MS is routinely used to identify and quantify drug metabolites in biological samples. Techniques like Multiple Reaction Monitoring (MRM) are employed for sensitive detection of low-level metabolites ijpras.comnih.gov. Ion mobility-enabled mass spectrometry, combined with informatics tools, further enhances the characterization of metabolites by providing collision cross-section data, aiding in the localization of biotransformation sites lcms.cz.
Gas Chromatography-Mass Spectrometry (GC-MS) for Related Volatile Analytes
Gas Chromatography-Mass Spectrometry (GC-MS) is a technique used for separating and analyzing volatile and semi-volatile compounds. While direct GC-MS analysis of this compound itself is less common due to its likely lower volatility compared to compounds analyzed by GC, it can be employed for identifying volatile impurities or degradation products that might be associated with this compound formulations or synthesis filab.fr.
Research has explored optimizing GC-MS for volatile organic compounds (VOCs) in complex matrices, such as whole blood, by comparing various sample preparation methods to enhance VOC decoupling from proteins and reduce matrix effects mdpi.com. These advancements in sample preparation and GC-MS analysis are vital for accurate detection in diverse biological and chemical samples.
Spectroscopic and Spectrofluorimetric Methodologies for Research Quantification
Spectroscopic and spectrofluorimetric methods offer complementary approaches for the quantification and mechanistic study of this compound.
UV/Vis Spectrophotometry in Mechanistic Assay Development
UV/Vis spectrophotometry is a well-established technique for quantitative analysis, relying on the Lambert-Beer Law technologynetworks.comresearchgate.net. Studies have developed UV-Vis spectrophotometric methods for the determination of Menbutone in bulk and pharmaceutical formulations bioinfopublication.org. These methods typically involve measuring the absorbance of Menbutone solutions at specific wavelengths. For instance, one study reported the determination of Menbutone by measuring its UV absorbance at 321 nm bioinfopublication.org.
The development of UV-Vis spectrophotometric assays can also aid in understanding reaction kinetics and mechanistic pathways. By monitoring changes in absorbance over time, researchers can determine reaction rates, catalyst efficiency, and characterize inhibitors researchgate.netlcms.cz. For Menbutone, UV-Vis spectrophotometry can be applied to study its stability under various conditions or in specific formulations, contributing to assay development for mechanistic investigations.
UV-Vis Spectrophotometric Assay Parameters for Menbutone:
| Parameter | Value | Reference |
| Spectrophotometer | Shimadzu UV/Vis PC-160 | bioinfopublication.org |
| Detection Wavelength | 321 nm | bioinfopublication.org |
| Solvent/Medium | Methanol (for BF and SFNO dyes), Methanol (for MB), Methanol (for KIO3/KI) | bioinfopublication.org |
| Reagent Volumes (Optimal) | 3 mL of 0.2% BF, 0.1% MB, or 0.1% SFNO; 2.5 mL of 0.1M KIO3 or 0.15M KI | bioinfopublication.org |
| Stoichiometric Ratio (Drug:Reagent) | 1:1 (for dyes), 6:1 (for KIO3) | bioinfopublication.org |
| Linearity | Found to exist between absorbance and concentration | bioinfopublication.org |
| Recovery | 98.98–100.42% | bioinfopublication.org |
| Precision (RSD%) | Inter-day: 0.12–1.97; Intra-day: 0.25–1.97 | bioinfopublication.org |
Pre Clinical Research Models and Methodological Innovations in Menbutone Diolamine Studies
In Vitro Cellular Models for Mechanistic Research
In vitro cellular models provide a controlled environment to study the fundamental mechanisms of Menbutone (B1676202) diolamine at the cellular level. These systems are vital for dissecting biochemical pathways and understanding cellular signaling.
Primary cell cultures, derived directly from living organisms, offer a high degree of physiological relevance for mechanistic studies. Researchers utilize these systems to analyze how Menbutone diolamine influences specific biochemical pathways. For instance, primary hepatocytes are frequently used to investigate drug metabolism and the impact of compounds on enzyme kinetics and signaling pathways nih.govnih.govworthington-biochem.comfrontiersin.orgbiomolther.org. These studies can reveal how this compound interacts with cellular machinery, such as cytochrome P450 enzymes or signaling cascades like the JAK/STAT pathway frontiersin.orgbiomolther.org. The analysis of protein expression and pathway activation in these cultures provides detailed insights into the compound's mechanism of action nih.govbiomolther.org.
Organoid and microphysiological systems (MPS), often referred to as "organs-on-chips," represent more advanced in vitro models that recapitulate the complex microenvironment and architecture of human organs nih.govaltex.orgmdpi.comnews-medical.netdiaglobal.orgresearchgate.net. These 3D culture models offer enhanced physiological relevance compared to traditional 2D cultures, allowing for more accurate mechanistic studies. Organoids, derived from stem cells or primary tissues, can mimic organ functionality and cellular heterogeneity, providing a platform to study drug mechanisms in a more in vivo-like context mdpi.comdiaglobal.orgnih.govsigmaaldrich.comufs.ac.za. MPS, through microfluidic channels and engineered environments, can simulate organ-level responses, enabling detailed investigation of drug absorption, distribution, metabolism, and excretion (ADME) and drug-induced toxicity nih.govnews-medical.netdiaglobal.orgresearchgate.net. Such systems are particularly valuable for uncovering mechanistic insights into how this compound interacts with complex biological systems.
Ex Vivo Tissue Culture Systems for Biological Response Evaluation
Ex vivo tissue culture systems involve the use of intact tissue slices or explants maintained outside the organism, preserving a higher degree of biological complexity than isolated cells. These models are employed to evaluate the biological responses of tissues to this compound.
Precision-cut tissue slices (PCTS) are a notable example, retaining the original tissue architecture, cell-to-cell interactions, and extracellular matrix composition nih.govnih.govnih.govhumanspecificresearch.orgprecisionary.combiorxiv.org. These slices, when cultured, can be used to assess the biological effects of compounds like this compound on specific tissue functions, drug metabolism, and interactions within the tissue microenvironment nih.govhumanspecificresearch.orgprecisionary.com. For instance, precision-cut liver slices (PCLS) or tumor slices (PCTS) allow for the study of drug efficacy and mechanisms in a more physiologically relevant setting than monolayer cultures, bridging the gap between in vitro and in vivo models nih.govprecisionary.combiorxiv.org. Isolated organ perfusion studies, where an organ is maintained and perfused outside the body, also fall under ex vivo methodologies, allowing for direct assessment of an organ's physiological and pharmacological responses to stimuli without systemic interference nih.govadinstruments.comhugo-sachs.denih.govfrontiersin.org.
In Vivo Animal Models for Mechanistic Pathway Elucidation (Non-Clinical Efficacy/Safety)
In vivo animal models remain essential for understanding the complex, systemic effects of compounds like this compound, particularly for elucidating mechanistic pathways in a living organism.
The selection and development of specific animal models are crucial for mechanistic studies. Rodent models, such as mice and rats, are widely used due to their genetic tractability, relatively short lifespans, and established research infrastructure nih.govnih.govrsc.orgnih.govmdpi.com. Researchers employ these models to investigate the in vivo effects of this compound on various physiological systems, metabolic pathways, and disease pathogenesis. For example, genetically engineered mouse models can be developed to mimic specific disease states, allowing for the detailed study of how this compound influences disease progression and underlying molecular mechanisms nih.govnih.gov. The application of these models allows for the observation of compound effects within a complex biological system, providing insights into pathway activation or inhibition in response to treatment.
Comparative research across different animal models is vital for enhancing the translational relevance of pre-clinical findings to human biology. While rodent models are common, other species such as pigs, sheep, or non-human primates may offer greater physiological similarities to humans for specific research questions mdpi.comfrontiersin.org. By studying this compound in a range of animal models, researchers can identify species-specific differences in its metabolism, pharmacokinetics, and pharmacodynamics. This comparative approach helps in understanding which mechanistic pathways are conserved across species and which may be unique, thereby improving the predictive validity of animal studies for human outcomes rsc.orgmit.edud-nb.infonih.govmdpi.com. Such insights are critical for bridging the "valley of death" in drug development, ensuring that pre-clinical findings are more reliably translated to clinical efficacy and safety in humans.
Theoretical Frameworks and Computational Research on Menbutone Diolamine
Molecular Dynamics Simulations of Compound-Target Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. youtube.com This technique can provide detailed insights into the dynamic interactions between a ligand, such as Menbutone (B1676202), and its biological target. By simulating the behavior of the compound-target complex at an atomic level, researchers can visualize binding events, conformational changes, and the stability of the interaction. nih.gov
Hypothetical Application to Menbutone Diolamine:
The primary action of Menbutone is to stimulate the secretion of bile, gastric juices, and pancreatic enzymes. ncats.io The precise molecular targets responsible for this choleretic effect are not fully elucidated. MD simulations could be employed to investigate the interaction of Menbutone with potential targets involved in bile acid synthesis and transport, such as bile salt export pump (BSEP) or farnesoid X receptor (FXR).
A hypothetical MD simulation study could involve the following steps:
Model Building: A three-dimensional model of the target protein would be constructed, often based on existing crystallographic data or homology modeling. The Menbutone molecule would be docked into the putative binding site of the protein.
System Solvation: The compound-target complex would be placed in a simulated physiological environment, typically a box of water molecules and ions, to mimic cellular conditions.
Simulation Run: The simulation would be run for a sufficient duration (nanoseconds to microseconds) to observe the dynamics of the interaction.
Trajectory Analysis: The resulting trajectory would be analyzed to understand the binding mode, identify key interacting amino acid residues, and calculate the binding free energy, which is an indicator of binding affinity.
Such simulations could reveal, for instance, whether Menbutone acts as an agonist or antagonist at a specific receptor, or if it allosterically modulates the function of a transporter protein. The insights gained from these simulations could guide the design of future experiments to validate the predicted targets.
| Parameter | Description | Potential Insight for this compound |
| Binding Pose | The orientation and conformation of Menbutone within the target's binding site. | Identification of key functional groups involved in the interaction. |
| Interaction Energy | The strength of the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) between Menbutone and the target. | A quantitative measure of the binding affinity. |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the simulated structure and a reference structure. | Assessment of the stability of the Menbutone-target complex over time. |
| Conformational Changes | Alterations in the three-dimensional structure of the target protein upon Menbutone binding. | Understanding of the mechanism of activation or inhibition. |
Quantum Chemical Calculations for Mechanistic Predictions
Quantum chemical calculations, based on the principles of quantum mechanics, can be used to study the electronic structure and reactivity of molecules. nih.gov These methods provide a detailed understanding of chemical bonding, reaction mechanisms, and molecular properties that are not accessible through classical molecular mechanics methods used in MD simulations.
Hypothetical Application to this compound:
Menbutone is a γ-keto acid. wikipedia.org Quantum chemical calculations could be used to investigate the electronic properties of Menbutone that are crucial for its biological activity. For example, these calculations could help in understanding:
Charge Distribution: The distribution of partial charges on the atoms of the Menbutone molecule can influence its ability to interact with polar residues in a binding site.
Reactivity Indices: Parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into the molecule's susceptibility to nucleophilic or electrophilic attack, which could be relevant if its mechanism involves covalent interactions or metabolic transformations.
Reaction Mechanisms: If the choleretic effect of Menbutone involves a specific chemical reaction, quantum chemical calculations could be used to model the reaction pathway, identify transition states, and calculate activation energies, thereby predicting the feasibility of the proposed mechanism.
These calculations could, for instance, help to elucidate the mechanism by which Menbutone interacts with and potentially modulates the activity of enzymes involved in bile acid metabolism.
| Quantum Chemical Property | Description | Relevance to this compound |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the surface of the molecule. | Identifies electron-rich and electron-poor regions, which are important for intermolecular interactions. |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | An indicator of the molecule's chemical reactivity and stability. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences the solubility and membrane permeability of Menbutone. |
Cheminformatics and Bioinformatics Approaches in Target Prioritization
Cheminformatics involves the use of computational methods to analyze chemical data, while bioinformatics focuses on the analysis of biological data. drugdesign.orgnih.gov The integration of these two fields provides powerful tools for identifying and prioritizing potential drug targets. mewburn.com
Hypothetical Application to this compound:
Given that the specific molecular targets of Menbutone are not well-defined, cheminformatics and bioinformatics approaches could be instrumental in generating and ranking hypotheses.
Ligand-Based Approaches: If other small molecules with known choleretic activity and defined targets exist, their chemical structures could be compared to that of Menbutone. Techniques like 2D similarity searching and 3D shape-based screening could identify known targets that are likely to interact with Menbutone based on structural analogy.
Target-Based Approaches (Inverse Docking): The structure of Menbutone could be computationally screened against a large database of known protein structures. This "inverse docking" approach could identify proteins that are predicted to bind to Menbutone with high affinity, thus generating a list of potential targets.
Pathway and Network Analysis: Bioinformatics tools could be used to analyze biological pathways related to bile secretion and digestion. nih.gov By mapping known choleretic agents and their targets onto these pathways, it might be possible to identify key nodes (proteins) that are likely to be modulated by a compound like Menbutone to produce its observed physiological effects.
These computational screening methods would generate a prioritized list of potential targets for Menbutone, which could then be validated through experimental assays.
| Approach | Description | Expected Output for this compound |
| Similarity Searching | Comparing the chemical structure of Menbutone to a database of compounds with known biological activities. | A list of known drugs with similar structures and their associated targets. |
| Pharmacophore Modeling | Creating a 3D model of the essential features of a molecule required for biological activity. | A pharmacophore model for choleretic agents that can be used to screen for potential targets. |
| Inverse Docking | Screening the Menbutone molecule against a library of protein structures. | A ranked list of potential protein targets for Menbutone based on predicted binding affinity. |
| Pathway Analysis | Analyzing the biological pathways involved in choleresis. | Identification of key regulatory points in the pathway that could be targeted by Menbutone. |
Predictive Modeling for Biological Activity (Mechanistic)
Predictive modeling, particularly for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), is a critical component of modern drug discovery. bhsai.orgnih.gov These in silico models use the chemical structure of a compound to predict its pharmacokinetic and toxicological properties.
Hypothetical Application to this compound:
While Menbutone has a known profile in veterinary species, predictive ADMET models could be used to further understand its mechanistic properties and to hypothetically explore its behavior in other species or under different conditions.
Physicochemical Properties: Models can predict properties like solubility, lipophilicity (logP), and pKa, which are fundamental to a drug's absorption and distribution.
Absorption and Distribution: Models can predict the likelihood of oral bioavailability, blood-brain barrier penetration, and plasma protein binding.
Metabolism: Predictive models can identify the likely sites of metabolism on the Menbutone molecule and predict which cytochrome P450 (CYP) enzymes are responsible for its biotransformation.
Excretion: Models can provide insights into the likely routes of excretion (e.g., renal or biliary).
Toxicity: A wide range of toxicity endpoints can be predicted, including potential for hERG channel blockade (a marker for cardiotoxicity) or Ames mutagenicity.
By building a comprehensive in silico ADMET profile for Menbutone, researchers could gain a deeper mechanistic understanding of its disposition in the body and anticipate potential species-specific differences or drug-drug interactions.
| ADMET Property | Predicted Parameter | Significance for this compound |
| Absorption | Caco-2 permeability, Oral bioavailability | Understanding its potential for oral administration. |
| Distribution | Plasma Protein Binding (PPB), Blood-Brain Barrier (BBB) penetration | Predicting its distribution in the body and potential for CNS effects. |
| Metabolism | CYP450 inhibition/induction, Sites of metabolism | Predicting potential drug-drug interactions and identifying metabolites. |
| Excretion | Renal clearance, Biliary clearance | Understanding its primary route of elimination. |
| Toxicity | hERG inhibition, Mutagenicity (Ames test) | Assessing its potential for cardiac and genetic toxicity. |
Future Directions and Emerging Academic Research Avenues
Integration of Omics Technologies for Systems-Level Understanding
A systems-level approach is crucial for deciphering the complex biological responses to a pharmacologically active compound. nih.gov Multi-omics strategies, which involve the comprehensive analysis of different types of biological molecules, offer the potential to create a detailed map of menbutone's effects. frontiersin.orgfrontiersin.org The integration of genomics, transcriptomics, proteomics, and metabolomics can provide an unbiased, holistic view of the cellular and physiological changes induced by menbutone (B1676202), moving beyond a single target or pathway. nih.govnih.govresearchgate.net
Proteomics: The application of advanced mass spectrometry-based proteomics would allow for the large-scale identification and quantification of proteins in relevant biological samples (e.g., liver cells, bile) following menbutone exposure. nih.govscispace.com This could reveal changes in the abundance of enzymes, transporters, and signaling proteins involved in bile acid synthesis and transport, providing direct clues to its mechanism of action. nih.gov
Metabolomics: As the study of all metabolites in a biological system, metabolomics is a natural fit for investigating a compound with metabolic effects. frontiersin.orgmdpi.com Analyzing the metabolome of hepatocytes or biofluids like bile and plasma after menbutone administration could identify specific metabolic pathways that are modulated. nih.gov This could confirm and specify which gastric and pancreatic juices are increased and elucidate the biochemical basis for its choleretic properties. doaj.orgmdpi.com
By integrating these datasets, researchers can construct comprehensive models of menbutone's activity, identifying key regulatory nodes and pathways that govern its pharmacological effects. nih.gov
| Omics Technology | Objective | Sample Type | Potential Findings |
|---|---|---|---|
| Transcriptomics (RNA-Seq) | Identify genes whose expression is altered by menbutone treatment. | Primary Hepatocytes, Liver Tissue | Upregulation of genes encoding bile acid transporters (e.g., BSEP, MRP2) or enzymes in the bile synthesis pathway. |
| Proteomics (LC-MS/MS) | Quantify changes in the protein landscape to understand functional cellular responses. | Hepatocyte Subcellular Fractions, Bile | Increased abundance of canalicular transport proteins; changes in mitochondrial proteins related to energy metabolism. |
| Metabolomics (GC-MS, LC-MS) | Profile changes in small molecule metabolites to map metabolic shifts. | Plasma, Bile, Hepatocyte Lysates | Altered concentrations of specific bile acids, cholesterol precursors, and intermediates of pancreatic enzyme synthesis. |
| Lipidomics | Characterize the impact on the full spectrum of lipids involved in digestion and bile composition. | Bile, Liver Tissue | Shifts in the composition of phospholipids (B1166683) and cholesterol in the bile, impacting its physicochemical properties. |
Novel Approaches in Target Identification and Validation
A fundamental goal in modern pharmacology is the identification of the direct molecular target(s) of a drug, which is essential for understanding its mechanism of action and potential off-target effects. wjbphs.comnih.gov For menbutone, whose specific binding partners are not fully characterized, several novel approaches could be employed. researchgate.netnih.gov
Chemical Proteomics: This approach uses a compound to "fish" for its binding partners from a complex protein mixture, such as a cell lysate. mdpi.com Techniques like affinity chromatography-mass spectrometry, where a modified menbutone molecule is immobilized on a bead to capture its targets, could be highly effective.
Computational Docking: Large-scale molecular docking could be used to screen menbutone virtually against databases of thousands of protein structures. plos.org This computational approach can predict potential binding partners, which can then be prioritized for experimental validation. researchgate.net
Genetic Approaches: Functional genomics, particularly CRISPR-based screening, offers a powerful method for target identification. wjbphs.com By systematically knocking out genes in a cell line, one could identify which gene products are essential for menbutone to exert its biological effect.
Once potential targets are identified, validation is a critical next step. wjbphs.com This involves confirming that the interaction between menbutone and the target is direct and that this interaction is responsible for the observed physiological effect.
| Method | Principle | Potential Application for Menbutone | Advantages |
|---|---|---|---|
| Affinity-Based Chemical Proteomics | Uses a tagged menbutone molecule as bait to isolate binding proteins from cell extracts for identification by mass spectrometry. mdpi.com | Identification of direct protein interactors in liver cell lysates. | Unbiased; identifies direct physical interactions. |
| In Silico Molecular Docking | Computationally predicts the binding of menbutone to the 3D structures of a large library of proteins. plos.org | Screening menbutone against all known human transport proteins or enzymes to generate a list of high-probability targets. | Rapid, low-cost, and provides structural insights into binding. |
| CRISPR/Cas9 Genetic Screening | Systematically knocks out genes to find which ones render cells insensitive to menbutone's effects. wjbphs.com | Identifying genes essential for menbutone-induced bile acid secretion in a hepatocyte cell model. | Identifies functionally relevant targets in a cellular context. |
| Drug Affinity Responsive Target Stability (DARTS) | Based on the principle that a protein becomes more resistant to proteolysis when bound to a small molecule ligand. | Confirming direct binding between menbutone and candidate proteins identified by other methods. | Does not require modification of the compound. nih.gov |
Advances in High-Throughput Screening Methodologies for Mechanistic Probes
High-Throughput Screening (HTS) is a process that leverages automation to rapidly test thousands of chemical or biological compounds for a specific activity. bmglabtech.com While traditionally used for drug discovery, HTS can also be adapted as a powerful tool for probing the mechanism of action of an existing compound like menbutone. nih.govmdpi.com
By developing a specific cell-based assay that reports on menbutone's activity (e.g., a fluorescent reporter for bile acid transporter activity), researchers can screen large libraries of compounds. nih.govpharmaron.com This could identify:
Mechanistic Mimics: Compounds that produce the same effect as menbutone, potentially sharing the same target or pathway.
Inhibitors/Potentiators: Compounds that block or enhance menbutone's activity, which can help to map the signaling pathways involved.
Modern HTS platforms, including high-content imaging and various fluorescence and luminescence-based readouts, allow for sophisticated, multi-parametric assays that can provide deep mechanistic insights from a single screen. mdpi.compharmaron.comnih.govnih.gov
| HTS Assay Type | Assay Principle | Mechanistic Question Addressed |
|---|---|---|
| Fluorescent Bile Acid Uptake/Efflux Assay | Measures the activity of bile acid transporters in hepatocytes using a fluorescent bile acid derivative. nih.gov | Does menbutone directly modulate key bile acid transporters like NTCP, BSEP, or MRPs? |
| High-Content Imaging (HCI) | Automated microscopy and image analysis to quantify morphological changes, such as the formation and integrity of bile canaliculi in cultured hepatocytes. | How does menbutone affect the cellular structures involved in bile secretion? |
| Gene Reporter Assay | Uses a reporter gene (e.g., luciferase) linked to a promoter of a gene of interest (e.g., a bile synthesis enzyme) to measure transcriptional activation. | Does menbutone activate key transcription factors that regulate hepatic digestive functions, such as FXR or PXR? |
| Calcium Flux Assay | Measures changes in intracellular calcium concentration, a common second messenger in cellular signaling. pharmaron.com | Does menbutone signal through pathways that involve calcium mobilization, such as GPCRs? |
Cross-Disciplinary Research with Materials Science or Nanotechnology for Research Tool Development
The convergence of pharmacology with materials science and nanotechnology opens up novel avenues for creating sophisticated research tools to study drug action at the nanoscale. frontiersin.orgresearchgate.net Rather than focusing on therapeutic delivery, these technologies can be leveraged to develop advanced probes and systems to dissect the subcellular mechanisms of menbutone. mdpi.comnih.gov
Nanoparticle-Based Probes: Menbutone could be conjugated to fluorescent nanoparticles (e.g., quantum dots) or magnetic nanoparticles. This would allow for high-resolution imaging of its uptake, trafficking, and accumulation within specific subcellular compartments of hepatocytes, providing critical spatial and temporal information about its site of action.
Smart Nanosystems for Subcellular Targeting: Menbutone could be encapsulated within "smart" nanocarriers designed to release their cargo only upon encountering a specific trigger (e.g., pH change, specific enzyme) present in a particular organelle like the endoplasmic reticulum or Golgi apparatus. This would enable researchers to determine if menbutone's activity originates from a specific cellular location.
Biosensor Development: Nanomaterials could be used to construct highly sensitive biosensors to detect the downstream effects of menbutone in real-time. For example, a sensor could be designed to detect the secretion of specific bile acids from a single cell or a monolayer of hepatocytes upon stimulation with menbutone.
These cross-disciplinary tools would provide an unprecedented level of detail, enabling researchers to visualize and quantify the pharmacodynamics of menbutone at the subcellular level. itmedicalteam.pl
| Nanotechnology Tool | Description | Research Application |
|---|---|---|
| Quantum Dot Conjugates | Menbutone linked to highly fluorescent, stable semiconductor nanocrystals. | High-resolution, long-term tracking of menbutone's path into and within liver cells to identify its primary site of accumulation. |
| pH-Sensitive Liposomes | Liposomes encapsulating menbutone that are engineered to break down and release their content in the acidic environment of specific organelles like endosomes or lysosomes. | Determining whether menbutone needs to reach acidic compartments to be active. |
| Surface-Enhanced Raman Scattering (SERS) Probes | Menbutone attached to gold or silver nanoparticles that vastly amplify its unique vibrational signal, allowing for sensitive detection. | Mapping the precise subcellular distribution of menbutone without the need for a fluorescent label. |
| Organ-on-a-Chip with Integrated Nanosensors | A microfluidic device containing cultured liver cells that mimics liver architecture, with built-in nanosensors to measure bile acid production. | Studying the dose-response and temporal dynamics of menbutone's choleretic effect in a more physiologically relevant model system. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
